molecular formula C9H9F2NO2 B1298986 2,6-Difluoro-l-phenylalanine CAS No. 33787-05-2

2,6-Difluoro-l-phenylalanine

Cat. No. B1298986
CAS RN: 33787-05-2
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-QMMMGPOBSA-N
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Description

2,6-Difluoro-l-phenylalanine is a derivative of the amino acid phenylalanine where two fluorine atoms are substituted at the 2 and 6 positions of the aromatic ring. This modification is part of a broader exploration of difluorophenylalanines, which are used to study the CH/π interaction between peptide ligands and receptors, as demonstrated in the synthesis of a complete set of L-difluorophenylalanines .

Synthesis Analysis

The synthesis of 2,6-Difluoro-l-phenylalanine is not directly described in the provided papers. However, a related process is mentioned where a complete set of L-difluorophenylalanines, including 2,6-Difluoro-l-phenylalanine, was prepared and incorporated into peptides . This suggests that the synthesis involves strategic fluorination of the phenyl ring in the phenylalanine structure, likely through a directed aromatic substitution reaction.

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-l-phenylalanine includes a phenyl ring with two fluorine atoms at the 2 and 6 positions, which could influence the electronic properties of the molecule due to the electronegative nature of fluorine. The presence of fluorine atoms is expected to affect the molecule's reactivity and interaction with other molecules, such as in the CH/π interactions in peptide-receptor binding .

Chemical Reactions Analysis

The specific chemical reactions involving 2,6-Difluoro-l-phenylalanine are not detailed in the provided papers. However, the incorporation of difluorophenylalanine derivatives into peptides suggests that these amino acids can participate in peptide bond formation and potentially alter the binding characteristics of the peptides in which they are incorporated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-l-phenylalanine are not explicitly discussed in the provided papers. However, the introduction of fluorine atoms is known to impact the acidity of adjacent protons, the hydrophobicity, and the overall molecular stability. These properties are crucial when difluorophenylalanine derivatives are used to probe the interactions within biological systems, such as the CH/π interaction in peptide-receptor binding .

Scientific Research Applications

  • Pharmaceutical Applications

    • Fluorinated phenylalanines, including 2,6-Difluoro-l-phenylalanine, have had considerable industrial and pharmaceutical applications .
    • They play an important role as potential enzyme inhibitors as well as therapeutic agents .
    • The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
    • They also modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
  • Topography Imaging of Tumor Ecosystems Using PET

    • Fluorinated phenylalanines are also used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
    • Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
  • Chemotherapeutic Applications

    • Fluorinated tryptophan, tyrosine, and phenylalanine, including 2,6-Difluoro-l-phenylalanine, have shown cytostatic activities, which can be used as potential chemotherapeutics .
  • Radiopharmaceutical Agent

    • The radiolabeled 2-[18F]-fluoro-l-phenylalanine has been synthesized as a promising radiopharmaceutical agent for molecular imaging .
  • Peptide-Based Vaccines

    • Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .
  • Enzyme Inhibitors

    • Fluorinated phenylalanines have played an important role as potential enzyme inhibitors .

Safety And Hazards

While specific safety and hazard information for 2,6-Difluoro-l-phenylalanine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Fluorinated amino acids, including 2,6-Difluoro-l-phenylalanine, have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .

properties

IUPAC Name

(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351995
Record name 2,6-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-l-phenylalanine

CAS RN

33787-05-2
Record name 2,6-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33787-05-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Gloge, J Zoń, Á Kövári, L Poppe… - Chemistry–A European …, 2000 - Wiley Online Library
Several fluoro‐ and chloro‐phenylalanines were found to be good substrates of phenylalanine ammonia‐lyase (PAL/EC 4.3.1.5) from parsley. The enantiomerically pure L‐amino acids …
SM Tharayil - 2023 - search.proquest.com
Nuclear magnetic resonance (NMR) spectroscopy and electron paramagnetic resonance (EPR) spectroscopy are two important methods to analyse the structure of biomolecules …
Number of citations: 2 search.proquest.com
AS Hosseini - 2016 - search.proquest.com
My graduate research career has focused on studying the principles that underlie molecular recognition, which include protein folding, protein-membrane interactions, structural …
Number of citations: 4 search.proquest.com

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